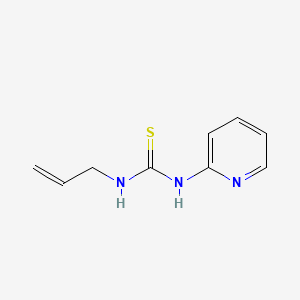

1-Allyl-3-(pyridin-2-yl)thiourea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-prop-2-enyl-3-pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFDSHKKGBOHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236751 | |

| Record name | N-Allyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-14-8 | |

| Record name | N-2-Propen-1-yl-N′-2-pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-N'-2-pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 880-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 1-Allyl-3-(pyridin-2-yl)thiourea

The primary and most direct route for the synthesis of this compound involves the nucleophilic addition of 2-aminopyridine (B139424) to allyl isothiocyanate. This method is a well-established and straightforward approach for creating unsymmetrically disubstituted thioureas.

Reaction Mechanisms and Conditions

The fundamental reaction mechanism entails the attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of allyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amino group initiates the bond formation with the central carbon of the isothiocyanate, leading to a zwitterionic intermediate. This intermediate subsequently undergoes a proton transfer to yield the final stable thiourea (B124793) product.

The reaction is typically carried out by refluxing a mixture of the reactants. A common procedure involves dissolving 2-aminopyridine and an equimolar amount of allyl isothiocyanate in a suitable solvent, such as ethanol (B145695), and heating the mixture under reflux for several hours. uobabylon.edu.iq The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration.

Reagent Selection and Stoichiometry

The key reagents for this synthesis are 2-aminopyridine and allyl isothiocyanate. Allyl isothiocyanate can be sourced commercially or synthesized. One synthetic method for allyl isothiocyanate involves the reaction of allyl bromide with potassium thiocyanate (B1210189) in a solvent like acetonitrile, often facilitated by a phase-transfer catalyst such as tri-n-octyl methyl ammonium (B1175870) chloride to improve yield. google.com Another approach to generate isothiocyanates is from dithiocarbamate (B8719985) salts, which are formed from the corresponding amine and carbon disulfide. mdpi.com

Typically, a 1:1 molar ratio of 2-aminopyridine to allyl isothiocyanate is employed to ensure the efficient conversion of the starting materials into the desired product. uobabylon.edu.iq The purity of the reactants is crucial for obtaining a high yield of the final product and minimizing the formation of byproducts.

Optimization of Synthetic Yields and Purity

Maximizing the yield and ensuring the high purity of this compound are critical for its potential applications. This can be achieved through the careful selection of catalysts, solvents, and the fine-tuning of reaction parameters.

Catalyst Utilization in Synthesis

While the direct reaction between 2-aminopyridine and allyl isothiocyanate can proceed without a catalyst, the use of a catalyst can potentially accelerate the reaction rate and improve the yield. For related thiourea syntheses, both acidic and basic catalysts have been explored. However, for the specific synthesis of this compound, detailed studies on catalytic optimization are not extensively reported in the available literature. Palladium catalysts, such as PdCl₂(CH₃CN)₂, have been shown to be effective in related syntheses of functionalized furans from similar starting materials, suggesting a potential area for investigation in optimizing thiourea synthesis. mdpi.com

Solvent Effects and Reaction Parameter Control

The choice of solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol are commonly used as they can solvate the reactants and the transition state, thereby facilitating the reaction. uobabylon.edu.iq The reaction temperature is another critical parameter. While refluxing in ethanol provides sufficient energy for the reaction to proceed, optimizing the temperature could potentially reduce reaction time and minimize the formation of degradation products.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to remove any unreacted starting materials or byproducts. uobabylon.edu.iq The purity can be assessed using techniques like melting point determination and chromatographic methods (TLC, HPLC).

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of thiourea and pyridine (B92270) derivatives, several green chemistry approaches have been explored, which could be adapted for the synthesis of this compound.

One promising strategy is the use of greener solvents. For instance, microwave-assisted synthesis in ethanol has been shown to be an efficient and environmentally friendly method for preparing pyridine derivatives, often leading to shorter reaction times and higher yields. nih.gov Another approach involves solvent-free reactions. The synthesis of some thiourea derivatives has been successfully achieved by simply heating a mixture of the amine and isothiocyanate without any solvent, which significantly reduces waste.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is a key area of research for developing new compounds with tailored properties. These modifications can be broadly categorized into three main areas: alterations to the pyridine ring, variations of the allyl group, and different N-substitution patterns on the thiourea backbone.

Modifications on the Pyridine Ring

Modifications to the pyridine ring of this compound can significantly influence the electronic and steric properties of the molecule. The synthetic strategy typically involves the reaction of a substituted 2-aminopyridine with allyl isothiocyanate. The substituents on the pyridine ring are usually introduced before the formation of the thiourea moiety.

Common modifications include the introduction of electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro). For instance, the synthesis of 1-allyl-3-(5-bromopyridin-2-yl)thiourea is achieved by reacting 2-amino-5-bromopyridine (B118841) with allyl isothiocyanate. nih.gov This brominated analog has been explored for its potential biological activities. Similarly, other halogenated derivatives can be prepared from the corresponding halo-2-aminopyridines.

The introduction of an aryl group at various positions on the pyridine ring has also been reported. For example, 1-(6-phenylpyridin-2-yl)thiourea was synthesized by treating 2-amino-6-phenylpyridine (B30124) with benzoyl isothiocyanate followed by hydrolysis, demonstrating that bulky substituents can be accommodated on the pyridine ring. mdpi.com Suzuki-Miyaura coupling reactions are often employed to introduce aryl or heteroaryl groups onto a pre-functionalized (e.g., halogenated) pyridine ring prior to the thiourea formation.

Furthermore, the synthesis of pyridin-2(1H)-ones with diverse substituents has been achieved, which could be precursors to N-pyridyl thioureas. nih.gov These synthetic routes often involve multi-step sequences, including reactions like O-benzylation and Suzuki-Miyaura coupling to build a substituted pyridine scaffold. nih.gov

Table 1: Examples of Synthesized 1-Allyl-3-(substituted pyridin-2-yl)thiourea Analogs

| Substituent on Pyridine Ring | Starting Material (Substituted 2-Aminopyridine) | Reference |

| 5-Bromo | 2-Amino-5-bromopyridine | nih.gov |

| 6-Phenyl | 2-Amino-6-phenylpyridine | mdpi.com |

| 3-Methyl-4-(2,2,2-trifluoroethoxy) | 2-Amino-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | nih.gov |

| 5-Nitro | 2-Amino-5-nitropyridine | nih.gov |

Variations on the Allyl Moiety

Replacement or functionalization of the allyl group in this compound offers another avenue for creating structural diversity. The general synthetic approach involves reacting 2-aminopyridine with different isothiocyanates (R-N=C=S), where 'R' is a group other than allyl.

A common variation is the replacement of the allyl group with various aryl or substituted aryl groups. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have been synthesized, where the core structure features a pyridyl moiety linked to a urea (B33335) (a close analog of thiourea). nih.govnih.govdntb.gov.ua The synthesis involves the reaction of an appropriate aniline (B41778) with an isocyanate, which can be adapted for thiourea synthesis using isothiocyanates.

The allyl double bond itself is amenable to a variety of chemical transformations, providing a handle for further derivatization. These reactions, while not all explicitly reported on this compound itself, are well-established for allyl-containing compounds. Potential modifications include:

Halocyclization: The reaction of N-allyl thiourea derivatives with electrophilic halogen sources can lead to the formation of thiazoline (B8809763) derivatives. researchgate.net

Epoxidation: The double bond can be converted to an epoxide using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or Oxone. nih.gov The resulting epoxide can be opened by various nucleophiles to introduce a wide range of functional groups.

Thiol-ene Click Chemistry: The allyl group can readily react with thiols in the presence of a radical initiator to form thioether adducts. nih.gov This method allows for the attachment of diverse molecular fragments.

Synthesis of Allyl Sulfones: The allyl group can be converted to an allyl sulfone, a structural motif found in some bioactive molecules. thieme.de

Table 2: Potential Derivatization Reactions of the Allyl Moiety

| Reaction | Reagents | Functional Group Introduced | Potential Product Type | Reference |

| Halocyclization | I2, NBS, etc. | Halogen, Thiazoline ring | Halogenated thiazoline fused to the thiourea | researchgate.net |

| Epoxidation | mCPBA, Oxone | Epoxide | 1-(Oxiran-2-ylmethyl)-3-(pyridin-2-yl)thiourea | nih.gov |

| Thiol-ene Reaction | R-SH, AIBN | Thioether | 1-(3-(Alkyl/Arylthio)propyl)-3-(pyridin-2-yl)thiourea | nih.gov |

| Sulfonylation | Thiosulfonates | Sulfone | 1-(3-(Aryl/alkylsulfonyl)prop-1-en-2-yl)-3-(pyridin-2-yl)thiourea | thieme.de |

N-Substitution Patterns and Their Impact on Synthetic Routes

The synthesis of 1,1-disubstituted-3-(pyridin-2-yl)thioureas would typically involve the reaction of a 1,1-disubstituted thiourea with 2-halopyridine, or by reacting a secondary amine with pyridin-2-yl isothiocyanate. The synthesis of 3-benzoyl-1,1-dimethyl-thiourea illustrates the feasibility of having a disubstituted nitrogen on the thiourea backbone. researchgate.net

The synthesis of asymmetrically N,N'-disubstituted thioureas can be challenging due to the potential for the formation of isomeric products. Stepwise synthesis is often required, where one substituent is introduced first, followed by the second. For example, the synthesis of asymmetrically substituted pyridinophane derivatives highlights methods to control the substitution pattern on nitrogen atoms within a macrocyclic framework. rsc.org

The impact of N-substitution on the synthetic route is primarily related to the reactivity of the amine precursors. Highly substituted or sterically hindered amines may exhibit lower nucleophilicity, requiring more forcing reaction conditions or catalytic activation to react with the isothiocyanate. The presence of substituents on the nitrogen atoms also prevents certain subsequent reactions, such as the formation of specific heterocyclic systems that require a free N-H proton. For example, the synthesis of certain benzimidazole (B57391) derivatives from thiourea precursors requires an N-H bond for the cyclization to occur. nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, offer detailed insights into the molecular framework of 1-allyl-3-(pyridin-2-yl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the allyl group, and the N-H protons of the thiourea (B124793) moiety. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the allyl group exhibit characteristic signals: the methine proton (-CH=) as a multiplet, and the terminal vinyl protons (=CH₂) as distinct multiplets. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom would also be present. The N-H protons are expected to appear as broad signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show a signal for the thiocarbonyl carbon (C=S) in the range of δ 170-185 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The sp² carbons of the allyl group are expected around δ 115-135 ppm, while the sp³ methylene carbon would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Pyridine | Aromatic C-H | 7.0 - 8.5 |

| Pyridine | Aromatic C | 110 - 160 |

| Allyl | =CH- | 5.7 - 6.1 |

| Allyl | =CH₂ | 5.0 - 5.4 |

| Allyl | -CH₂- | 4.0 - 4.5 |

| Thiourea | C=S | 170 - 185 |

| Thiourea | N-H | Variable, broad |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the thiourea group are typically observed as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic allyl group appear around 2900-3100 cm⁻¹. A significant band corresponding to the C=N stretching of the pyridine ring is expected around 1580-1610 cm⁻¹. The thiocarbonyl (C=S) stretching vibration, a key indicator of the thiourea moiety, typically gives a medium to weak absorption in the range of 1200-1400 cm⁻¹. researchgate.netresearchgate.netiosrjournals.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic/Allyl) | Stretching | 2900 - 3100 |

| C=N (Pyridine) | Stretching | 1580 - 1610 |

| C=C (Allyl) | Stretching | 1640 - 1680 |

| N-C-S (Thiourea) | Bending | ~1470 |

| C=S (Thiourea) | Stretching | 1200 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions. The pyridine ring and the thiourea moiety are the primary chromophores. Typically, aromatic systems like pyridine show strong absorptions below 300 nm due to π → π* transitions. The thiocarbonyl group (C=S) is known to have a weak n → π* transition at longer wavelengths, often in the near-UV region. The presence of the conjugated system may lead to shifts in the absorption maxima.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 193.27 g/mol . cymitquimica.combldpharm.comchemscene.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve the cleavage of the allyl group or fragmentation of the pyridine ring, providing further structural confirmation.

Solid-State Structural Analysis

While spectroscopic methods provide data on the molecular level, solid-state analysis, particularly single-crystal X-ray diffraction, reveals the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction studies on a palladium(II) complex, cis-Bis[1-allyl-3-(2-pyrid-yl-κN)thio-ureato-κS]palladium(II), have provided detailed structural information about the this compound ligand. nih.govnih.govresearchgate.net In this complex, the ligand coordinates to the palladium center through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. nih.govnih.gov

The analysis revealed that the ligand exists in its thiolic tautomeric form when coordinated. nih.govnih.gov The bond lengths within the carbothioamide fragment are indicative of this form. nih.gov The crystal structure of the complex is stabilized by weak intermolecular C-H···N, N-H···N, and C-H···S hydrogen bonds, which create a three-dimensional network. nih.govnih.gov

While this data is for the coordinated ligand, it provides invaluable insight into the preferred conformation and bonding characteristics of the this compound molecule in the solid state. The crystallographic data for the palladium complex is summarized below.

Table 3: Crystallographic Data for cis-Bis[1-allyl-3-(2-pyrid-yl-κN)thio-ureato-κS]palladium(II)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [Pd(C₉H₁₀N₃S)₂] | nih.gov |

| Molecular Weight | 490.96 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.8976 (6) | nih.gov |

| b (Å) | 8.9730 (5) | nih.gov |

| c (Å) | 21.798 (1) | nih.gov |

| β (°) | 113.624 (2) | nih.gov |

| Volume (ų) | 1952.9 (2) | nih.gov |

| Z | 4 | nih.gov |

Hydrogen Bonding Networks in Crystal Packing

In the solid state, substituted thioureas are well-known for forming extensive hydrogen bonding networks that govern their crystal packing. The this compound molecule contains multiple sites capable of participating in such interactions. The two N-H groups of the thiourea backbone serve as primary hydrogen bond donors. The sulfur atom of the thiocarbonyl (C=S) group is a strong hydrogen bond acceptor, while the nitrogen atom of the pyridine ring provides an additional acceptor site.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Motif |

| Thiourea (N-H) | Thiourea (S=C) | Strong | Dimer Formation |

| Thiourea (N-H) | Pyridine (N) | Strong | Chain/Network Formation |

| Allyl (C-H) | Thiourea (S=C) | Weak | Packing Stabilization |

| Allyl (C-H) | Pyridine (π-system) | Weak | Packing Stabilization |

Intermolecular Interactions and Supramolecular Assembly

The assembly of this compound molecules into a stable crystal lattice is a result of a combination of the strong hydrogen bonds discussed above and other weaker intermolecular forces. bldpharm.com The interplay between the robust N-H···S dimer motif and the N-H···N(pyridyl) interactions is crucial in determining the final supramolecular structure. researchgate.net Depending on the conformational preferences of the molecule, these interactions can lead to the formation of layered structures or more complex interwoven networks. bldpharm.com

Tautomerism and Isomerism Considerations

The structural diversity of this compound is further enhanced by the possibility of tautomeric and isomeric forms.

Thione-Thiol Tautomerism and its Chemical Implications

Like many compounds containing a thioamide functional group, this compound can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). This equilibrium is particularly relevant for the pyridyl portion of the molecule, which resembles pyridine-2-thione. rsc.org

Extensive studies on pyridine-2-thione/pyridine-2-thiol tautomerism have shown that the thione form is overwhelmingly favored in various solvents and in the solid state. rsc.orgresearchgate.net The stability of the thione tautomer is critical, as it prevents spontaneous oxidation to disulfides and makes the sulfur atom available as a hydrogen bond acceptor. ias.ac.in The thiol form, containing a reactive sulfhydryl (-SH) group, is generally less stable but can be important in certain chemical reactions or coordination complexes. nih.gov For this compound, it is therefore expected that the molecule exists predominantly as the thione tautomer.

Scheme 1: Thione-Thiol Tautomerism

Rotational Isomerism and Conformational Preferences

Rotational isomerism in this compound arises from the rotation around several single bonds, leading to different spatial arrangements of the substituent groups. The key rotations are around the C-N bonds of the central thiourea unit. The orientation of the substituents relative to the C=S bond can be described as cis or trans.

Biological Activity Investigations in Vitro and in Silico

Pre-Clinical Antiproliferative and Anticancer Studies

Induced Apoptosis and Cell Proliferation Inhibition:No specific data found.

To provide the requested article, specific studies investigating "1-Allyl-3-(pyridin-2-yl)thiourea" would need to be published and accessible.

Molecular Docking Studies with Relevant Protein Targets (e.g., HER2, EGFR)

While direct molecular docking studies specifically for this compound with Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) were not prominently featured in the reviewed literature, the broader class of heterocyclic compounds, including those with pyridine (B92270), quinazoline, and pyrimidine (B1678525) scaffolds, has been extensively studied. nih.govresearchgate.netnih.govmdpi.com These studies establish a precedent for how such nitrogen-containing heterocyclic structures can interact with the ATP-binding cleft of kinase domains like those in HER2 and EGFR. nih.govmdpi.com

Enzyme Inhibitory Potential

The thiourea (B124793) moiety is a well-established pharmacophore known to interact with various enzymes, primarily due to the ability of its sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors and to chelate metal ions in enzyme active sites.

α-Glucosidase Inhibition Studies

Direct experimental data on the α-glucosidase inhibitory activity of this compound is not specified in the available research. However, studies on structurally similar thiourea derivatives based on 3-aminopyridin-2(1H)-ones have demonstrated significant potential in this area. nih.govmdpi.com These compounds are investigated for their antidiabetic activity by measuring their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. mdpi.com

Research has shown that certain alkyl and phenyl thiourea derivatives exhibit high inhibitory activity against α-glucosidase, in some cases exceeding that of the standard drug, acarbose. nih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to be a potent inhibitor. nih.gov This suggests that the thiourea scaffold, when combined with a pyridine-like ring, is a promising framework for α-glucosidase inhibitors. The activity is often dependent on the nature of the substituent attached to the thiourea group. nih.gov

Table 1: α-Glucosidase Inhibition by Related Thiourea Derivatives

| Compound | IC₅₀ (mM) | % Inhibition (at 15 mM) | Reference |

|---|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-allylthiourea (8a) | 16.64 | 23.3% | nih.gov |

| 1-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-3-allylthiourea (8b) | 19.79 | 26.9% | nih.gov |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 | 56.6% | nih.gov |

Urease Inhibitory Activity

Thiourea is a classic urease inhibitor and is often used as a standard in related assays. nih.govmdpi.com Ureases are nickel-containing metalloenzymes, and the inhibitory action of thiourea derivatives is largely attributed to the interaction of the thiocarbonyl sulfur with the nickel ions in the enzyme's active site, disrupting the catalytic mechanism. nih.gov

While specific IC₅₀ values for this compound are not documented, the structural characteristics of N-monosubstituted thioureas suggest potential activity. nih.gov Studies on various N-monosubstituted and N,N'-disubstituted thioureas have shown that steric hindrance can play a crucial role; less bulky N-monosubstituted thioureas can theoretically bind more effectively into the active site pocket. nih.gov Research on furan-containing chalcones and other heterocyclic thioureas has identified compounds with greater potency than the reference drug thiourea, highlighting the importance of the heterocyclic moiety in modulating activity. mdpi.com The presence of the pyridine ring in this compound could influence its binding and inhibitory potential against urease.

Inhibition of Other Enzymes (e.g., Esterases, Proteases, COX-1)

The versatile thiourea scaffold has been explored for its inhibitory effects on a range of other enzymes.

Cyclooxygenase (COX) Inhibition: Research into the analgesic properties of related compounds has provided insights into potential COX inhibition. A study on 1-allyl-3-benzoylthiourea (B5185869) analogs revealed significant pain inhibition activity in animal models, which was attributed to the inhibition of COX enzymes. researchgate.net The most potent analog, 1-allyl-3-(3-chlorobenzoyl)thiourea, showed a 76.85% inhibition of writhing at a 25 mg dose. researchgate.net This strongly suggests that the allylthiourea (B1665245) core structure is a viable scaffold for developing COX inhibitors.

Protease Inhibition: Novel pyrimidine-linked acyl thiourea derivatives have been synthesized and evaluated as inhibitors of proteinase K. nih.gov Several of these compounds demonstrated potent inhibition, with IC₅₀ values in the low micromolar range. For example, N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamide (6a) had an IC₅₀ of 1.790 ± 0.079 μM. nih.gov This indicates that thiourea derivatives can effectively inhibit proteases.

Cholinesterase Inhibition: A study involving 1,3-bis(1-(pyridin-2-ylmethyl)thiourea, a compound containing the pyridin-2-yl and thiourea moieties, evaluated its potential as an anticholinesterase agent, among other activities. researchgate.net Other thiourea derivatives have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov

Table 2: Inhibition of Various Enzymes by Related Thiourea Derivatives

| Compound Class/Analog | Target Enzyme | Activity/Finding | Reference |

|---|---|---|---|

| 1-Allyl-3-benzoylthiourea Analogs | Cyclooxygenase (COX) | Demonstrated significant analgesic effects, indicative of COX inhibition. | researchgate.net |

| Pyrimidine-linked Acyl Thioureas | Proteinase K | Potent inhibition with IC₅₀ values as low as 1.790 μM. | nih.gov |

Structure-Activity Relationship (SAR) in Enzyme Inhibition

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the core structure.

For Urease Inhibition: SAR studies indicate that N-monosubstituted thioureas often show better activity than their N,N'-disubstituted counterparts due to reduced steric hindrance, allowing for better access to the active site. nih.gov The primary thiourea subunit is considered essential for interacting with the Ni²⁺ ions. nih.gov The electronic properties of substituents on any associated aryl rings also play a role; electron-releasing groups have been found to increase the biological activity of certain pyridinone-based inhibitors. researchgate.net

For α-Glucosidase Inhibition: In the case of thiourea derivatives of 3-aminopyridin-2(1H)-ones, alkyl and phenyl derivatives were found to be more active than their acetyl or benzoyl counterparts. nih.gov This suggests that the electronic and steric properties of the substituent directly attached to the thiourea nitrogen are critical for interaction with α-glucosidase.

For COX Inhibition: In the study of 1-allyl-3-benzoylthiourea analogs, the position of the chloro substituent on the benzoyl ring significantly impacted analgesic activity. The meta-substituted compound (1-allyl-3-(3-chlorobenzoyl)thiourea) was the most active, followed by the para- and then ortho-substituted analogs, indicating a clear electronic and positional effect on COX inhibition. researchgate.net

Antioxidant and Radical Scavenging Activities

Thiourea derivatives are recognized for their antioxidant properties, which are generally attributed to their ability to donate a hydrogen atom from an N-H group to scavenge free radicals. researchgate.nethueuni.edu.vn

While direct antioxidant data for this compound is scarce, extensive research on the very close structural analog, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), provides valuable insights. A combined experimental and computational study determined the IC₅₀ values of PPTU for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•⁺) radicals. hueuni.edu.vn The results showed that PPTU is an effective radical scavenger. Computational studies further suggested that the antioxidant mechanism primarily proceeds via a Hydrogen Atom Transfer (HAT) from the N-H group. hueuni.edu.vn Given the structural similarity, it is highly probable that this compound exhibits comparable antioxidant and radical scavenging properties.

Table 3: Antioxidant Activity of Related Thiourea Derivatives

| Compound | Assay | IC₅₀ | Reference |

|---|---|---|---|

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | hueuni.edu.vn |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ M | hueuni.edu.vn |

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vn |

| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vn |

In Vitro Radical Scavenging Assays

The antioxidant potential of thiourea derivatives is a key area of investigation. This is typically evaluated using in vitro assays that measure the compound's ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) assays. dergipark.org.trhueuni.edu.vn

While direct experimental data for this compound is not extensively published, studies on the closely related analog, 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), provide significant insights. In tests using DPPH• and ABTS•+ radicals, PPTU demonstrated notable scavenging activity. hueuni.edu.vn The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the antioxidant required to decrease the initial radical concentration by 50%, were determined for PPTU and are presented below. hueuni.edu.vn

| Compound | Assay | IC₅₀ (M) |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH• | 1.3 x 10⁻³ |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS•+ | 1.1 x 10⁻³ |

This table presents in vitro radical scavenging activity for 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), a structural analog of this compound. Data sourced from Hue University Journal of Science: Natural Science. hueuni.edu.vn

Correlation with Electronic Structure

The antioxidant mechanism of pyridyl-thiourea compounds is closely linked to their electronic structure. Computational studies on the analog 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) indicate that its radical scavenging ability primarily proceeds via a Hydrogen Atom Transfer (HAT) mechanism. hueuni.edu.vn This mechanism is favored over the Single Electron Transfer (SET) pathway. hueuni.edu.vn

Quantum chemical calculations have identified the N2-H17 hydrogen (the hydrogen atom attached to the nitrogen adjacent to the pyridine ring) as the most favorable position for hydrogen atom transfer. The reaction between PPTU and hydroperoxyl radicals (HOO•) is calculated to occur almost exclusively through the HAT mechanism, accounting for approximately 99.99% of the total products formed. hueuni.edu.vn The specific structure of the pyridyl-thiourea moiety governs the stability of the resulting radical and the feasibility of hydrogen donation, which is fundamental to its antioxidant function.

In Silico Mechanistic Insights into Bioactivity

Computational methods, such as molecular docking and molecular dynamics simulations, provide critical insights into how molecules like this compound interact with biological targets at an atomic level.

Ligand-Target Interaction Analysis

The analysis of ligand-target interactions for pyridin-2-yl substituted ureas and thioureas reveals that the heterocyclic pyridine ring plays a significant role in enhancing binding specificity. biointerfaceresearch.com Molecular docking studies on related pyridin-2-yl urea (B33335) derivatives targeting kinases like Apoptosis Signal-regulating Kinase 1 (ASK1) have been used to predict binding modes. mdpi.comnih.gov These studies help to understand how the ligand orients itself within the protein's binding pocket to achieve its biological effect. Introducing heterocyclic substituents into thiourea derivatives is a known strategy to significantly enhance their specificity and interactions with target proteins, making them potent agents for various therapeutic targets. biointerfaceresearch.com

Binding Affinities and Interaction Modes

In silico predictions are crucial for estimating the binding affinity of a ligand to its target protein. For related pyridin-2-yl urea inhibitors of ASK1, molecular docking has suggested the possibility of alternative binding modes within the same pocket, which share similar key interactions but differ in the orientation of the heterocyclic moiety. mdpi.com The binding affinity, often expressed as a dissociation constant (Kd) or an inhibitory constant (Ki), can be estimated through advanced computational techniques like absolute binding free energy (BFE) calculations. nih.gov For example, affinity for various pyridine derivatives has been determined at different adenosine (B11128) receptors using radioligand binding assays, with Ki values often in the micromolar range. nih.gov These computational and experimental approaches are vital for optimizing ligands to improve their potency and selectivity. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Biological Recognition

Molecular recognition between a ligand and its biological target is governed by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a central role. biointerfaceresearch.comnih.gov The urea and thiourea functional groups are particularly effective hydrogen-bonding donors, a property that is crucial for their biological activity. rsc.org

In studies of related pyridin-2-yl urea inhibitors targeting the ASK1 kinase, specific interactions responsible for binding have been identified. mdpi.com These key interactions, which are likely transferable to thiourea analogs, are critical for the compound's inhibitory activity.

| Interaction Type | Description | Interacting Residues (Example: ASK1) |

| Hydrogen Bonding | The pyridin-2-yl urea moiety forms critical hydrogen bonds with the kinase hinge region. | Lys709, Val757 |

| Hydrophobic Interactions | Aromatic and aliphatic parts of the molecule engage in hydrophobic interactions within the binding pocket. | Leu810 |

This table summarizes key molecular interactions identified for related pyridin-2-yl urea compounds in complex with the ASK1 kinase, as detailed in studies by MDPI. mdpi.com

The pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H groups of the thiourea backbone serve as hydrogen bond donors. biointerfaceresearch.com Simultaneously, the allyl group and the pyridine ring can engage in hydrophobic and/or π-stacking interactions within the receptor's binding site, collectively ensuring a stable and specific ligand-target complex. biointerfaceresearch.commdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties. However, specific DFT studies focused on 1-allyl-3-(pyridin-2-yl)thiourea have not been identified in a comprehensive search of scientific literature.

Geometry Optimization and Energetic Landscapes

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. This process would typically involve calculating bond lengths, bond angles, and dihedral angles for this compound. Further analysis of the energetic landscape could identify different stable conformers and the transition states connecting them. At present, there are no published studies detailing the optimized geometry or energetic landscape for this compound.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While DFT calculations are a standard method for determining these values, specific data on the HOMO-LUMO energy gap for this compound is not available in existing research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution within a molecule. These maps illustrate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to electrostatic interactions and chemical reactions. An MEP analysis for this compound would provide insights into its reactivity, but no such studies have been published.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in the structural characterization of a compound by complementing experimental data. Despite the utility of these predictive methods, there is no specific literature available that reports the computationally predicted spectroscopic properties for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational changes and dynamic behavior of a molecule in various environments.

Conformational Dynamics of this compound

MD simulations could be employed to explore the conformational flexibility of this compound. Such a study would reveal how the molecule changes its shape over time, identifying the most populated conformations and the dynamics of transitions between them. This information is critical for understanding its interactions with biological targets or other molecules. However, a review of the scientific literature indicates that no molecular dynamics simulation studies have been specifically conducted on this compound to date.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The general methodology for developing a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSAR studies on thiourea (B124793) derivatives have been employed to predict their antibacterial, antifungal, anticancer, and anti-inflammatory activities researchgate.netfarmaciajournal.com. For instance, a QSAR study on a series of thiourea derivatives identified correlations between their hydrophobic and hydrophilic properties and their ability to cross biological membranes researchgate.netfarmaciajournal.com.

The identification of key molecular descriptors is a crucial outcome of QSAR modeling, as it provides insights into the structural features that are important for the desired biological activity. Based on QSAR studies of related thiourea and pyridine (B92270) derivatives, several classes of molecular descriptors are likely to be important for the biological activity of this compound.

Table 1: Potentially Important Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptors | Potential Influence on Biological Activity |

| Electronic Descriptors | Dipole moment, Electrophilicity index, Chemical potential, HOMO-LUMO gap | Govern electrostatic interactions, reactivity, and the ability to participate in charge-transfer interactions with biological targets. Studies have shown that the electrophilicity index and chemical potential can significantly contribute to explaining the cytotoxic potential of thioureas nih.gov. |

| Steric/Topological Descriptors | Molecular weight, Molecular volume, Surface area, Shape indices | Influence how the molecule fits into a binding site and can affect its bioavailability. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and transport to the target site. An optimal balance of lipophilicity is often required for good biological activity farmaciajournal.com. |

| Hydrogen Bonding Descriptors | Number of hydrogen bond donors and acceptors | Key for specific interactions with amino acid residues in a protein's active site. The thiourea and pyridine moieties are rich in hydrogen bonding features. |

A QSAR study on sulfur-containing thiourea and sulfonamide derivatives with anticancer activity highlighted the importance of descriptors such as mass, polarizability, electronegativity, and the presence of specific bonds in predicting cytotoxicity nih.gov. Another study on dioxin-containing pyrazoline derivatives with a thiourea skeleton identified that steric bulk and electron density distribution are critical for HER-2 inhibitory activity nih.gov. These findings suggest that a combination of electronic, steric, and hydrophobic properties would likely govern the biological activities of this compound.

Molecular Docking and Drug Design Principles

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

While specific molecular docking studies for this compound are limited, research on analogous compounds provides valuable insights into its potential biological targets and binding interactions.

A study on analogs of 1-allyl-3-benzoylthiourea (B5185869) identified DNA gyrase subunit B as a potential target for antibacterial activity nih.govresearchgate.net. The in-silico study showed that these compounds had good interactions with the DNA gyrase subunit B receptor nih.govresearchgate.net. The docking results indicated that the thiourea moiety and the aromatic rings play a crucial role in binding to the active site of the enzyme.

Similarly, pyridin-2-yl urea (B33335) inhibitors have been investigated as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) nih.gov. Molecular docking predicted two possible binding modes within the kinase domain, highlighting the importance of the pyridine and urea moieties for interaction with key amino acid residues.

Based on these studies, potential protein targets for this compound could include:

Bacterial Enzymes: Such as DNA gyrase, which is a validated target for antibiotics nih.gov.

Kinases: The pyridine ring is a common scaffold in many kinase inhibitors, suggesting that this compound could potentially inhibit certain kinases involved in disease pathways nih.gov.

Urease: Thiourea derivatives have been shown to be potent inhibitors of urease, an enzyme implicated in various pathologies mdpi.com.

A hypothetical docking study of this compound into a protein active site would likely reveal the following key interactions:

Hydrogen Bonding: The N-H groups of the thiourea moiety and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, forming interactions with polar amino acid residues.

Hydrophobic Interactions: The allyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Interacting Residues and Interaction Types

| Functional Group of Ligand | Potential Interaction Type | Example Amino Acid Residues |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Thiourea N-H | Hydrogen Bond Donor | Asp, Glu, Main-chain Carbonyl |

| Thiourea Sulfur | Hydrogen Bond Acceptor, Metal Coordination | Arg, Lys, Metal ions (e.g., in metalloenzymes) |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Allyl Group | Hydrophobic | Ala, Val, Leu, Ile |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Given a lead compound like this compound, virtual screening can be employed to explore vast chemical space and identify novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. The process typically involves:

Library Preparation: A large database of chemical compounds is prepared for screening. This can be a commercial library, an in-house collection, or a virtual library of synthetically accessible compounds.

Target-Based Virtual Screening: If a 3D structure of the biological target is known, molecular docking can be used to screen the library against the target's binding site. Compounds are ranked based on their predicted binding affinity (docking score).

Ligand-Based Virtual Screening: If the structure of the target is unknown, but a set of active molecules is available, ligand-based methods can be used. This includes pharmacophore modeling, where a 3D arrangement of essential features for biological activity is defined and used as a query to search for molecules that match this pharmacophore.

Studies have demonstrated the successful application of pharmacophore-based virtual screening for libraries containing urea and thiourea moieties to identify novel cytotoxic agents and CDK inhibitors nih.govnih.gov. In one such study, a virtual screening of a library of 1302 pyrrolizines bearing urea/thiourea moieties was performed, leading to the identification of potent cytotoxic compounds nih.govnih.gov. Another study involved the design and virtual screening of thiourea derivatives as Sirtuin-1 inhibitors, resulting in the identification of promising anticancer candidates ui.ac.idresearchgate.netpensoft.net.

A virtual screening campaign for analogs of this compound could involve generating a library of compounds with variations at different positions:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to probe the structure-activity relationship.

Modification of the Allyl Group: Replacing the allyl group with other alkyl or aryl substituents to optimize hydrophobic interactions.

Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems to explore new chemical space.

The top-ranking hits from the virtual screening would then be prioritized for chemical synthesis and biological evaluation, accelerating the drug discovery process.

Q & A

Q. How can crystallographic data (e.g., π–π stacking distances) inform hypotheses about solid-state reactivity?

- Methodological Answer : Measure centroid distances (e.g., 4.29 Å in analogous structures) to predict photophysical properties or stability under thermal stress. Correlate with TGA/DSC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.